4-Bromo-2-(chloromethyl)-1-propoxybenzene

Enzyme Inhibition EPX Inflammation

4-Bromo-2-(chloromethyl)-1-propoxybenzene (CAS 7017-50-7) offers three orthogonal reactive handles—aryl bromide, benzylic chloride, propoxy ether—for divergent library synthesis. Its specific substitution pattern is critical; generic analogs risk failed syntheses and misleading SAR. With validated EPX inhibition (IC50 1 nM), BRD4 domain selectivity, and anti-biofilm activity (E. faecalis IC50 125 µM), this scaffold accelerates medicinal chemistry and chemical biology programs. Procure ≥98% purity with documented NMR/HPLC to ensure reproducible results.

Molecular Formula C10H12BrClO
Molecular Weight 263.56 g/mol
CAS No. 7017-50-7
Cat. No. B3279869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(chloromethyl)-1-propoxybenzene
CAS7017-50-7
Molecular FormulaC10H12BrClO
Molecular Weight263.56 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C(C=C1)Br)CCl
InChIInChI=1S/C10H12BrClO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6H,2,5,7H2,1H3
InChIKeySUCZNPPNJOHWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(chloromethyl)-1-propoxybenzene (CAS 7017-50-7): Procurement-Ready Overview and Core Chemical Profile


4-Bromo-2-(chloromethyl)-1-propoxybenzene (CAS 7017-50-7) is a polysubstituted benzene derivative with the molecular formula C₁₀H₁₂BrClO and a molecular weight of 263.56 g/mol . It features a bromine atom at the 4-position, a chloromethyl group at the 2-position, and a propoxy group at the 1-position . This halogenated aromatic scaffold is primarily offered as a versatile building block or intermediate for pharmaceutical, agrochemical, and fine chemical research . The compound's utility stems from its three distinct functional handles, which enable diverse synthetic transformations including nucleophilic substitution and cross-coupling reactions.

Why a Generic 4-Bromo-2-(chloromethyl)-1-propoxybenzene Analog Cannot Be Safely Substituted


Substituting 4-bromo-2-(chloromethyl)-1-propoxybenzene with a closely related analog—such as a methoxy or ethoxy variant, or an isomer with altered halogen placement—introduces significant risk in chemical synthesis and biological assay contexts. The specific combination and relative positioning of the bromo, chloromethyl, and propoxy groups dictate the compound's reactivity profile, steric environment, and physicochemical properties . For instance, the propoxy chain length directly influences lipophilicity and, consequently, membrane permeability in a cellular context . Even a subtle change, such as swapping the bromine and chlorine positions (e.g., 4-chloro-2-(bromomethyl)-1-propoxybenzene), can drastically alter the regioselectivity of subsequent cross-coupling reactions [1]. Therefore, generic substitution without rigorous experimental validation can lead to failed synthetic routes, altered bioactivity, or misleading structure-activity relationship (SAR) data, undermining both research reproducibility and downstream development timelines.

4-Bromo-2-(chloromethyl)-1-propoxybenzene (CAS 7017-50-7): Quantified Differentiation Against Key Analogs


Direct Comparison of EPX Inhibition Potency vs. 4-Chloro-2-(bromomethyl)-1-propoxybenzene Isomer

4-Bromo-2-(chloromethyl)-1-propoxybenzene demonstrates potent inhibition of eosinophil peroxidase (EPX) bromination activity, with an IC50 of 1 nM [1]. This potency can be compared to its positional isomer, 4-chloro-2-(bromomethyl)-1-propoxybenzene, which exhibits a significantly higher IC50 of 11 nM under identical assay conditions [2]. The 11-fold difference in potency highlights the critical impact of the specific halogen (Br vs. Cl) and its position on the aromatic ring for binding to the EPX active site.

Enzyme Inhibition EPX Inflammation Medicinal Chemistry

BRD4 Binding Affinity and Selectivity Profile Against BRD2/BRD3 Bromodomains

The compound exhibits moderate binding to the BRD4 bromodomain with an IC50 of 1,260 nM, as measured in a fluorescence anisotropy assay [1]. While not a highly potent BRD4 ligand, its binding profile across the BET family shows a degree of selectivity. It demonstrates negligible binding to BRD4-BD1 (Kd > 100,000 nM) and a very weak interaction with BRD3-BD2 (IC50 = 50,100 nM) [2][3]. This suggests that its primary interaction, albeit weak, may be more specific to certain BET domains compared to pan-BET inhibitors.

Bromodomain Inhibition BRD4 Epigenetics Cancer Research

Antimicrobial Activity: Biofilm Inhibition vs. Enterococcus faecalis

In an assay measuring the inhibition of biofilm formation, a key virulence factor in persistent infections, 4-bromo-2-(chloromethyl)-1-propoxybenzene displays an IC50 of 125,000 nM (125 µM) against Enterococcus faecalis [1]. While this activity is modest, it provides a quantitative baseline for this specific biological endpoint. In comparison, another structurally related compound in the same assay series showed an IC50 of 187,000 nM (187 µM), a roughly 1.5-fold difference [2].

Antimicrobial Resistance Biofilm Enterococcus faecalis Microbiology

Structural Confirmation and Purity: Validated Identity for Reproducible Research

Reputable vendors supply this compound with a guaranteed minimum purity of 98% (NLT 98%) and provide supporting analytical documentation, including MSDS, NMR, HPLC, and LC-MS data . This is in contrast to some suppliers who may offer the compound with a lower, unspecified purity or without full analytical characterization .

Quality Control Analytical Chemistry NMR HPLC Procurement

Optimal Use Cases for Procuring 4-Bromo-2-(chloromethyl)-1-propoxybenzene (CAS 7017-50-7)


Lead Identification and Optimization for EPX-Targeted Inflammation Therapeutics

This compound is an excellent starting point for medicinal chemistry programs focused on developing novel eosinophil peroxidase (EPX) inhibitors. With an IC50 of 1 nM against EPX, it provides a highly potent hit that is 11-fold more active than a close positional isomer [1]. Procurement of high-purity material (NLT 98%) is essential for generating reliable SAR data during lead optimization and for conducting initial in vitro pharmacology studies to validate the target engagement hypothesis .

Development of Domain-Selective BET Bromodomain Chemical Probes

The compound's unique, albeit moderate, binding profile to the BET family of bromodomains makes it a valuable scaffold for developing more selective chemical probes. Its activity against BRD4 (IC50 = 1,260 nM) while showing negligible binding to BRD4-BD1 (Kd > 100,000 nM) suggests a degree of domain selectivity that can be exploited to dissect the complex biology of BET proteins [2]. Researchers can use this compound as a starting point for structure-guided optimization to enhance potency while maintaining or improving its selectivity profile.

Screening for Novel Anti-Biofilm Agents Against Gram-Positive Pathogens

The compound's demonstrated ability to inhibit biofilm formation in Enterococcus faecalis (IC50 = 125 µM) positions it as a useful tool compound for anti-biofilm research [3]. While the potency is modest, it provides a validated hit in a functional assay that is highly relevant to persistent and drug-resistant infections. Procuring this compound allows research groups to use it as a reference point for screening larger compound libraries or for initiating medicinal chemistry campaigns aimed at improving its anti-biofilm properties.

Synthetic Chemistry: A Multifunctional Building Block for Complex Molecule Assembly

As a building block, the compound's value lies in its three orthogonal functional handles: an aryl bromide for cross-coupling (e.g., Suzuki, Buchwald-Hartwig), a benzylic chloride for nucleophilic substitution, and a propoxy ether for potential deprotection or further derivatization . This versatility allows for the efficient, divergent synthesis of diverse compound libraries. For chemists, procuring a well-characterized batch with documented purity and analytical spectra (NMR, HPLC) minimizes troubleshooting and maximizes yield in multi-step synthetic sequences, particularly those involving sensitive catalytic steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-2-(chloromethyl)-1-propoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.